(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid
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Overview
Description
(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazinyl group attached to a dichlorophenyl ring, which is conjugated to a phenylbutenoic acid moiety. The presence of multiple functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with a suitable β-keto acid or ester. This step often requires the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the enone structure.
Isomerization: The final step involves the isomerization of the enone to the (Z)-isomer, which can be achieved through the use of specific catalysts or by controlling the reaction temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations for industrial synthesis include optimizing reaction yields, minimizing by-products, and ensuring the purity of the final product. Common industrial methods may utilize automated reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its hydrazinyl and enone moieties are of particular interest for their potential biological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the design of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the enone moiety can participate in Michael addition reactions with thiol groups on proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
(E)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid: The (E)-isomer of the compound, which has different stereochemistry and potentially different biological activities.
4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbutanoic acid: A similar compound with a saturated butanoic acid moiety instead of the unsaturated butenoic acid.
Uniqueness
The (Z)-isomer of 4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry may result in distinct pharmacological properties compared to its (E)-isomer and other similar compounds.
Properties
IUPAC Name |
(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-6-7-14(13(18)8-11)19-20-15(21)9-12(16(22)23)10-4-2-1-3-5-10/h1-9,19H,(H,20,21)(H,22,23)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVCNSGFQSAIFN-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)NNC2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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